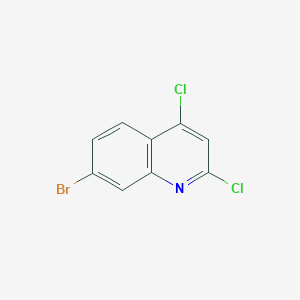

7-Bromo-2,4-dichloroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Organic Synthesis

The quinoline framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a multitude of biological targets. bohrium.com This has led to the development of numerous quinoline-based drugs with applications as antibacterial, antimalarial, anticancer, and anti-inflammatory agents. bohrium.comresearchgate.netrsc.org In organic synthesis, the quinoline nucleus serves as a versatile building block for the construction of more complex molecules. rsc.org The development of multicomponent reactions (MCRs) has further streamlined the synthesis of diverse quinoline derivatives, offering high atom economy and the ability to introduce structural diversity in a single step. rsc.org

Role of Halogenation in Modulating Quinoline Reactivity and Derivatization Potential

The introduction of halogen atoms onto the quinoline scaffold, a process known as halogenation, plays a crucial role in modulating its chemical reactivity and expanding its potential for derivatization. researchgate.netnih.gov Halogens, such as bromine and chlorine, are electron-withdrawing groups that can significantly influence the electron density distribution within the quinoline ring system. This alteration in electronic properties can activate or deactivate specific positions on the ring towards nucleophilic or electrophilic attack, thereby directing the regioselectivity of subsequent reactions. rsc.org

Furthermore, the carbon-halogen bond serves as a versatile synthetic handle for a variety of cross-coupling reactions. researchgate.net Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, utilize halogenated quinolines as substrates to introduce a wide range of substituents, including aryl, alkyl, and alkynyl groups. researchgate.netgoogle.com This capacity for post-synthesis modification is instrumental in creating libraries of novel quinoline derivatives for drug discovery and materials science applications. The presence of multiple halogen atoms, as seen in 7-Bromo-2,4-dichloroquinoline, offers multiple sites for selective functionalization, allowing for the stepwise and controlled construction of highly substituted quinoline structures. google.comgoogle.com The strategic placement of halogens can also impact the photophysical properties of quinoline-based dyes, leading to applications in bioimaging and sensor technology. nih.govresearchgate.net

The synthesis of halogenated quinolines can be achieved through various methods, including the condensation of anilines with malonic acid followed by treatment with phosphorus oxychloride to yield dichloroquinolines. rsc.orgresearchgate.net Subsequent regioselective bromination can then introduce a bromine atom at a specific position. google.comgoogle.com

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₄BrCl₂N | 276.94 | 406205-10-5 |

| 7-Bromo-2-chloroquinoline | C₉H₅BrClN | 242.50 | 99455-15-9 |

| 7-Bromo-3,4-dichloroquinoline | C₉H₄BrCl₂N | 276.94 | Not Available |

| 4,7-dichloroquinoline (B193633) | C₉H₅Cl₂N | 198.05 | 86-98-6 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2,4-dichloroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUBSBVMOXXACP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=C(C=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 7 Bromo 2,4 Dichloroquinoline

Retrosynthetic Analysis and Key Precursors for 7-Bromo-2,4-dichloroquinoline

A retrosynthetic analysis of this compound reveals several strategic disconnections, highlighting key precursors and synthetic pathways. The primary disconnection points are the C-Cl and C-Br bonds, as well as the bonds forming the quinoline (B57606) ring system itself.

A logical retrosynthetic approach would involve the initial formation of a quinoline core, followed by sequential or directed halogenation. For instance, one could envision a 7-bromo-4-hydroxy-2-quinolone intermediate, which can be subsequently dichlorinated. This quinolone precursor can be traced back to a substituted aniline (B41778) and a malonic acid derivative through a Gould-Jacobs or a related cyclization reaction.

Alternatively, a pathway starting from a pre-halogenated aniline, such as 3-bromoaniline, can be considered. The challenge then lies in controlling the regioselectivity of the cyclization and subsequent chlorination steps to yield the desired 2,4-dichloro substitution pattern. The key precursors in these approaches are therefore substituted anilines and derivatives of malonic acid.

Direct Synthesis Approaches to Halogenated Quinolines

Direct synthetic methods provide more convergent and often more efficient routes to halogenated quinolines. These strategies can be broadly categorized into cyclization-based methods, direct halogenation of a pre-formed quinoline scaffold, and multi-component reactions.

Cyclization-Based Syntheses of Dihaloquinolines (e.g., via aniline and malonic acid derivatives)

The condensation of an aromatic primary amine with malonic acid or its derivatives in the presence of a dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) is a well-established method for the synthesis of 2,4-dichloroquinolines. rsc.org This "one-pot" synthesis proceeds through an intermediate 4-hydroxy-2-quinolone. rsc.org

The Gould-Jacobs reaction, for example, involves the initial condensation of an aniline with an alkoxymethylenemalonic ester to form an anilidomethylenemalonic ester. wikipedia.org Subsequent thermal cyclization leads to a 4-hydroxy-3-carboalkoxyquinoline, which can be further manipulated. wikipedia.org The use of a meta-substituted aniline in such cyclizations can lead to a mixture of 5- and 7-substituted isomers. rsc.org For instance, the cyclization of meta-chloroaniline with malonic acid and phosphorus oxychloride has been reported to yield a mixture of 2,4,5- and 2,4,7-trichloroquinolines. rsc.org This highlights the importance of regiocontrol in the synthesis of specifically substituted quinolines.

| Reaction Name | Reactants | Key Features |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | Forms 4-hydroxyquinoline (B1666331) derivatives. wikipedia.org |

| Ziegler Synthesis | Aromatic primary amine, Malonic acid, POCl₃ | A facile 'one-pot' synthesis of 2,4-dichloroquinolines. rsc.org |

Electrophilic Halogenation Strategies on Quinoline Scaffolds (specifically bromination at C-7)

The direct halogenation of the quinoline ring is a powerful tool for introducing bromine at the C-7 position. The regioselectivity of electrophilic bromination is highly dependent on the directing effects of existing substituents on the quinoline core. For 8-substituted quinolines, electrophilic attack is often directed to the C-5 and C-7 positions. acgpubs.org

N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of quinolines and their tetrahydroquinoline precursors. rsc.org Studies have shown that the bromination of tetrahydroquinolines with NBS can proceed via an electrophilic bromination followed by a radical dehydrogenation to yield polybromoquinolines. rsc.org The reaction conditions can be mild and metal-free. rsc.org For instance, the treatment of 8-hydroxyquinoline (B1678124) with bromine can lead to a mixture of 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline, demonstrating the competitive nature of bromination at the C-5 and C-7 positions. acgpubs.org

Recent advancements have also focused on copper-promoted C5-selective bromination of 8-aminoquinoline (B160924) amides, indicating the possibility of directing halogenation to other positions through the use of specific directing groups and catalysts. beilstein-journals.orgresearchgate.net

Multi-Component Reactions for Quinoline Core Construction

Multi-component reactions (MCRs) have gained prominence as an efficient and atom-economical strategy for the synthesis of complex molecules like quinolines from simple starting materials in a single synthetic operation. rsc.orgrsc.org Various MCRs, including the Povarov, Gewald, and Ugi reactions, have been successfully employed for the construction of diverse quinoline scaffolds. rsc.org

These reactions offer the advantage of creating molecular diversity and complexity in a convergent manner. rsc.orgrsc.org For example, a three-component reaction involving an aniline, an aldehyde, and an activated alkyne can lead to the formation of substituted quinolines. researchgate.net The subsequent functionalization of the quinoline core, such as halogenation, can then be performed. The development of novel MCRs continues to provide rapid and efficient access to a wide range of functionalized quinolines. rsc.org

Green Chemistry Principles in Quinoline Synthesis Relevant to Halogenated Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of quinolines to minimize environmental impact and improve sustainability. tandfonline.comnih.gov This includes the use of greener solvents, catalysts, and energy sources.

Traditional methods for quinoline synthesis often require harsh conditions, such as high temperatures and the use of hazardous reagents. tandfonline.comijfans.org In contrast, green approaches aim for milder reaction conditions, reduced waste, and the use of recyclable catalysts. ijfans.orgrsc.org

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times and improved yields in quinoline synthesis. rsc.org Solvent-free reactions and the use of solid acid catalysts like montmorillonite (B579905) K-10 are other examples of green strategies that have been successfully applied to the synthesis of quinoline derivatives. rsc.org The development of one-pot syntheses and multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and improving atom economy. nih.gov

Iii. Comprehensive Analysis of Reactivity and Mechanistic Pathways of 7 Bromo 2,4 Dichloroquinoline

General Reactivity of Halogens within the Quinoline (B57606) System

The reactivity of halogen substituents on a quinoline ring is not uniform; it is profoundly influenced by the type of halogen and its position on the heterocyclic system. The electron-deficient nature of the pyridine (B92270) ring, caused by the electronegative nitrogen atom, activates positions C-2 and C-4, while the carbocyclic benzene (B151609) ring remains comparatively electron-rich.

In the context of organic synthesis, particularly in transition metal-catalyzed reactions, the difference in bond strength between carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds is a critical determinant of reactivity. Theoretical calculations and experimental observations consistently show that the C-Cl bond is significantly stronger and thus less reactive than the C-Br bond. nih.gov

Computational studies using B3LYP methods have demonstrated a strong correlation between the bond dissociation energies (BDEs) of C-Cl and C-Br bonds across various heterocyclic systems. On average, C-Cl bonds are approximately 7.55 kcal/mol stronger than their C-Br counterparts. nih.gov This substantial energy difference means that less energy is required to cleave the C-Br bond, making it the preferred site for reactions like oxidative addition in palladium-catalyzed cross-coupling. researchgate.net Consequently, for a polyhalogenated compound containing both bromine and chlorine, selective reaction at the brominated position is typically achieved. researchgate.net

Table 1: Comparative Bond Dissociation Energies (BDEs) of C-Cl and C-Br Bonds in Heterocycles

| Bond Type | Average BDE (kcal/mol) | Relative Reactivity in Cross-Coupling |

|---|---|---|

| C-Br | ~88-90 | Higher |

| C-Cl | ~96-98 | Lower |

Data derived from computational studies. nih.gov

The position of a halogen substituent on the quinoline ring dramatically affects its reactivity. The nitrogen atom exerts a strong electron-withdrawing effect, which is most pronounced at the α (C-2) and γ (C-4) positions of the pyridine ring. This effect lowers the bond dissociation energy of halogens at these positions compared to those on the carbocyclic ring (positions C-5, C-6, C-7, and C-8). nih.gov

Computational studies reveal a clear hierarchy in C-Cl BDEs for the quinoline system:

C-2 Position: Possesses the lowest BDE (approx. 94 kcal/mol), making it the most activated position towards oxidative addition. nih.gov

C-4 Position: Has a slightly higher BDE than C-2. nih.gov

C-3 Position: Exhibits the highest BDE within the pyridine portion of the ring. nih.gov

Carbocyclic Ring (C-5, C-6, C-7, C-8): The C-Cl bonds on the fused phenyl ring have BDEs similar to that of chlorobenzene (B131634) (approx. 97-98 kcal/mol), which are significantly higher than the BDE at the C-2 position. nih.gov

This trend indicates a general reactivity order for cross-coupling reactions of chloro-substituted quinolines as C-2 > C-4 > C-5/C-6/C-7/C-8. nih.govbaranlab.org

Table 2: Calculated C-Cl Bond Dissociation Energies (BDEs) for Chloroquinoline Isomers

| Position of Chlorine | Calculated BDE (kcal/mol) |

|---|---|

| 2 | ~94.0 |

| 3 | ~98.0 |

| 4 | ~96.5 |

| 7 | ~97.5 |

Values are approximate and based on computational models for generalized quinoline systems. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyridine moiety of the quinoline ring makes it susceptible to Nucleophilic Aromatic Substitution (SNAr), a reaction pathway that is generally not feasible for unactivated aryl halides. pressbooks.pubmasterorganicchemistry.com This reactivity is primarily concentrated at the C-2 and C-4 positions.

The chlorine atoms at the C-2 and C-4 positions of 7-Bromo-2,4-dichloroquinoline are activated towards nucleophilic attack due to the powerful electron-withdrawing influence of the ring nitrogen. chempedia.info This allows for the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, which is a key step in the SNAr mechanism. pressbooks.pubresearchgate.net

The regioselectivity of the substitution (C-2 vs. C-4) is a subject of considerable nuance and can be influenced by the nature of the nucleophile and the reaction conditions. Generally, the C-4 position is considered more susceptible to SNAr in many heterocyclic systems like quinolines and pyrimidines. chempedia.infowuxiapptec.com However, displacement of the C-2 chlorine is also frequently observed. For instance, the synthesis of various 2-alkoxy-4-chloroquinolines demonstrates the preferential substitution at C-2 under specific conditions. Conversely, reactions of 4,7-dichloroquinoline (B193633) with amines often lead to selective substitution at the C-4 position to yield products like N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.commdpi.com In this compound, the presence of the C-7 bromine is unlikely to significantly alter this intrinsic reactivity pattern at C-2 and C-4.

The C-7 bromine atom, located on the carbocyclic ring, is not directly activated by the electron-withdrawing nitrogen atom of the quinoline system. As a result, it is generally inert to nucleophilic aromatic substitution under standard SNAr conditions. chempedia.info

For SNAr to occur at the C-7 position, the ring must be further activated by the presence of a strong electron-withdrawing group, such as a nitro group (NO₂), at a position ortho or para to the bromine (i.e., C-6 or C-8). semanticscholar.org For example, the nitration of bromoquinolines can introduce a nitro group that sufficiently activates an adjacent bromine atom towards displacement by a nucleophile. semanticscholar.org Without such an activating group, the C-7 position of this compound would not be expected to participate in SNAr reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grchemie-brunschwig.ch For a polyhalogenated substrate like this compound, the regioselectivity of these reactions is highly predictable and is governed by the relative reactivities of the C-Br and C-Cl bonds.

The key selectivity-determining step in these catalytic cycles is typically the oxidative addition of the haloaromatic compound to the low-valent metal center (e.g., Pd(0)). baranlab.org The ease of this step is directly related to the carbon-halogen bond dissociation energy. researchgate.net Given that the C-Br bond is significantly weaker than the C-Cl bond, oxidative addition occurs preferentially at the C-Br bond. nih.govresearchgate.net

Therefore, in any standard palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), this compound will react selectively at the C-7 position first. researchgate.net Once the bromine at C-7 has been substituted, subsequent cross-coupling reactions can be performed at the chloro-substituted positions, with the C-2 position being more reactive than the C-4 position. nih.govbeilstein-journals.org This predictable reactivity allows for the stepwise and regioselective functionalization of the molecule.

Table 3: Predicted Regioselectivity of Reactions on this compound

| Reaction Type | Primary Reactive Site | Secondary Reactive Site | Tertiary Reactive Site | Rationale |

|---|---|---|---|---|

| Suzuki Coupling | C-7 (Br) | C-2 (Cl) | C-4 (Cl) | C-Br bond is weaker than C-Cl. C-2 is more activated than C-4. nih.govresearchgate.net |

| Sonogashira Coupling | C-7 (Br) | C-2 (Cl) | C-4 (Cl) | C-Br bond is weaker than C-Cl. C-2 is more activated than C-4. beilstein-journals.org |

| Heck Reaction | C-7 (Br) | C-2 (Cl) | C-4 (Cl) | C-Br bond is weaker than C-Cl. C-2 is more activated than C-4. |

| Buchwald-Hartwig Amination | C-7 (Br) | C-2 (Cl) | C-4 (Cl) | C-Br bond is weaker than C-Cl. C-2 is more activated than C-4. |

Suzuki-Miyaura Cross-Coupling with Multi-Halogenated Substrates

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, and in the case of this compound, it allows for the selective arylation at different positions. The site-selectivity of the reaction is influenced by the catalyst system, ligands, and reaction conditions.

Generally, the first coupling reaction occurs at the most reactive C-Br bond at the 7-position. researchgate.net For instance, the reaction of this compound with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ results in the substitution of the bromine atom. vulcanchem.comgoogle.com

However, studies on analogous dihalo- and trihaloquinolines and other N-heterocycles have demonstrated that this selectivity can be manipulated. For example, in 2,4-dichloroquinolines, while conventional palladium catalysts often favor reaction at the C2 position, the use of bulky N-heterocyclic carbene (NHC) ligands such as IPr can promote selectivity for the C4 position. nih.gov Furthermore, ligand-free "Jeffery" conditions have been shown to provide exquisite C4-selectivity in the Suzuki reactions of 2,4-dichloroquinoline. nih.gov This suggests that by carefully selecting the catalytic system, the reactivity of the chloro-substituents in this compound could also be modulated.

Research on other polyhalogenated quinolines, such as 5,7-dibromo-8-(trifluoromethanesulfonyloxy)quinoline, has shown excellent site-selectivity where the first, second, and third attacks occur sequentially at positions 5, 7, and 8, respectively. researchgate.net This highlights the potential for controlled, stepwise functionalization of this compound.

| Substrate | Coupling Partner | Catalyst/Ligand | Selectivity | Reference |

|---|---|---|---|---|

| This compound | Arylboronic acid | Pd(PPh₃)₄ | Preferential coupling at C7-Br | vulcanchem.comgoogle.com |

| 2,4-Dichloroquinoline | Arylboronic acid | Pd-PEPPSI-IPr | C4-selectivity | nih.gov |

| 2,4-Dichloroquinoline | Arylboronic acid | Ligand-free "Jeffery" conditions | High C4-selectivity (53:1) | nih.gov |

| 5,7-Dibromo-8-(trifluoromethanesulfonyloxy)quinoline | Arylboronic acid | Not specified | Sequential coupling at C5, then C7, then C8 | researchgate.net |

Other Palladium/Nickel-Catalyzed Coupling Reactions (e.g., Kumada, Stille, Negishi, Sonogashira, Heck, Hiyama)

Beyond the Suzuki-Miyaura reaction, this compound is a versatile substrate for a range of other palladium and nickel-catalyzed cross-coupling reactions. These methods provide access to a diverse array of substituted quinolines.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide and was the first reported transition metal-catalyzed cross-coupling reaction. organic-chemistry.orgwikipedia.org Nickel and palladium are common catalysts. For dihalopyridines and quinolines, the regioselectivity can be influenced by factors such as the ligand-to-metal ratio. nih.gov For instance, in the coupling of 2,4-dibromopyridine, a higher PPh₃:Pd ratio favors C2 selectivity, while a lower ratio promotes C4 selectivity. nih.gov This principle could be applied to control the site of reaction in this compound. Nickel-catalyzed Kumada couplings have also been shown to be effective for heteroaryl bromides, such as quinoline derivatives. rhhz.net

Stille Coupling: The Stille reaction couples organostannanes with organic halides. organic-chemistry.orglibretexts.org It is known for its tolerance of a wide variety of functional groups. libretexts.org The reactivity of the C-X bond follows the typical I > Br > Cl trend, which would favor initial coupling at the C7-Br position of this compound. nih.gov

Negishi Coupling: This reaction utilizes organozinc reagents and is catalyzed by palladium or nickel. wikipedia.orgchemie-brunschwig.ch It is particularly useful for coupling complex fragments in total synthesis. wikipedia.org The Negishi coupling has been successfully applied to dihaloquinolines, where the regioselectivity can be controlled. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Studies on 2-aryl-4-chloro-3-iodoquinolines demonstrate the high reactivity of the C-I bond, allowing for selective alkynylation. nih.gov A similar high reactivity of the C-Br bond in this compound would be expected.

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. This reaction has been successfully applied to halogenated quinolines, further demonstrating the versatility of these substrates in C-C bond formation. researchgate.net

Hiyama Coupling: While less common, the Hiyama coupling utilizes organosilicon compounds for cross-coupling reactions.

The choice of coupling reaction and catalyst system allows for a high degree of control over the substitution pattern of the quinoline core.

| Reaction | Organometallic Reagent | Typical Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Kumada | Grignard (R-MgX) | Pd or Ni | First cross-coupling reaction; economical. organic-chemistry.orgwikipedia.org | nih.govorganic-chemistry.orgwikipedia.org |

| Stille | Organostannane (R-SnR'₃) | Pd | Tolerant of many functional groups. organic-chemistry.org | organic-chemistry.orglibretexts.orgnih.gov |

| Negishi | Organozinc (R-ZnX) | Pd or Ni | High reactivity and functional group tolerance. wikipedia.orgchemie-brunschwig.ch | nih.govwikipedia.orgnobelprize.org |

| Sonogashira | Terminal Alkyne | Pd/Cu | Forms C(sp)-C(sp²) bonds. | nih.gov |

| Heck | Alkene | Pd | Forms new C-C bonds with alkenes. | researchgate.net |

Sequential and Chemoselective Cross-Coupling Strategies for Polyhalogenated Quinolines

The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of sequential and chemoselective cross-coupling strategies. This allows for the stepwise introduction of different substituents, leading to the synthesis of highly functionalized and complex quinoline derivatives.

The general strategy involves an initial cross-coupling reaction at the more reactive C7-Br position, followed by a second coupling at one of the less reactive C-Cl positions. The first coupling is typically a Suzuki-Miyaura, Sonogashira, or Heck reaction, taking advantage of the higher reactivity of the C-Br bond. researchgate.netresearchgate.net

Following the initial functionalization at C7, the remaining chloro substituents can be targeted. The relative reactivity of the C2-Cl and C4-Cl bonds can be influenced by the nature of the substituent at C7 and the choice of catalyst and ligands for the subsequent coupling reaction. nih.gov For example, after an initial coupling at C7, a second, different aryl or alkyl group could be introduced at either the C2 or C4 position by carefully tuning the reaction conditions. This approach has been demonstrated in the synthesis of diarylated 2-(trifluoromethyl)quinolines, where a one-pot, two-step synthesis was achieved by first modifying the starting material to ensure regioselectivity. researchgate.net

This stepwise approach provides a powerful platform for creating libraries of polysubstituted quinolines with diverse substitution patterns, which is of significant interest for drug discovery and materials science.

Organometallic Reactions: Lithium-Halogen Exchange and Subsequent Quenching

Lithium-halogen exchange is a powerful method for the functionalization of aryl halides, proceeding via the formation of an organolithium intermediate that can then be quenched with various electrophiles. harvard.edu The rate of exchange is generally faster for heavier halogens (I > Br > Cl), making the C7-Br bond of this compound the most likely site for initial exchange. harvard.edu

Studies on dihaloquinolines have shown that lithium-halogen exchange can be highly regioselective. For example, the exchange reaction of 2,4-dibromoquinolines with n-butyllithium occurs preferentially at the C4 position. researchgate.net This selectivity can be influenced by the specific organolithium reagent used and the reaction temperature. The use of mixed lithium-magnesium reagents, such as i-PrMgCl·LiCl, has also been shown to favor reaction at the C4 position in 2,4-dihaloquinolines. durham.ac.uk

In the case of this compound, a carefully chosen organolithium reagent and reaction conditions could potentially allow for selective lithium-halogen exchange at the C7 position. The resulting 7-lithio-2,4-dichloroquinoline intermediate could then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups at this position. The mechanism is believed to involve the formation of an "ate-complex" intermediate. harvard.edu

Radical-Mediated Functionalization Pathways

While ionic, palladium-catalyzed pathways are the most common for the functionalization of haloquinolines, radical-mediated reactions offer alternative synthetic routes. These reactions can sometimes provide complementary reactivity and selectivity.

Although direct radical-mediated functionalization of this compound is not extensively documented, related studies on quinoline C-H functionalization suggest the potential for such pathways. nih.govresearchgate.net Some palladium-catalyzed reactions may also proceed through radical intermediates, particularly under certain conditions or with specific catalysts. For example, nickel-catalyzed Kumada couplings can involve a radical coupling process with a Ni(I)-Ni(III) catalytic cycle. rhhz.net

Further research is needed to fully explore the potential of radical-mediated reactions for the selective functionalization of this compound. Trapping experiments with radical scavengers could help to elucidate the involvement of radical intermediates in various coupling reactions. researchgate.net

Iv. Derivatization Strategies and Synthetic Applications of 7 Bromo 2,4 Dichloroquinoline

Strategic Functionalization of Halogenated Positions for Library Synthesis

The synthesis of chemical libraries from 7-Bromo-2,4-dichloroquinoline hinges on the ability to selectively functionalize each halogenated position. The pronounced reactivity of the C4-chloro group allows for its preferential displacement by a wide range of nucleophiles, such as amines, thiols, and alkoxides, while leaving the C2-chloro and C7-bromo positions intact. arkat-usa.orgmdpi.com This initial substitution provides a primary level of diversity.

Following functionalization at C4, subsequent reactions can be directed towards the C2 position. For instance, after a nucleophilic substitution at C4, a palladium-catalyzed Suzuki or Sonogashira cross-coupling reaction can be employed to modify the C2 position. google.comgoogle.com Finally, the C7-bromo position can be functionalized, often requiring more forcing conditions or different catalytic systems, completing the trifunctionalization of the quinoline (B57606) core. This stepwise approach is a cornerstone for generating structurally diverse compound libraries for various research applications. The use of mixed lithium-magnesium reagents has also been shown to enable regioselective metalation and functionalization at different positions of the chloroquinoline core. durham.ac.ukworktribe.com

Table 1: Regioselective Functionalization of Halogenated Quinolines

| Position | Halogen | Typical Reaction Type | Reactivity | Example Nucleophile/Coupling Partner |

|---|---|---|---|---|

| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | High | Amines, Thiols, Alkoxides arkat-usa.orgmdpi.com |

| C2 | Chlorine | Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling | Moderate | Arylboronic acids (Suzuki) google.comgoogle.com |

Accessing Diverse Quinoline Architectures through Tailored Cross-Coupling and Substitution Reactions

The true synthetic power of this compound is realized through the application of a broad spectrum of cross-coupling and substitution reactions. These methods provide reliable pathways to introduce carbon-carbon and carbon-heteroatom bonds, leading to a vast array of quinoline derivatives.

Palladium-catalyzed cross-coupling reactions are particularly effective for functionalizing the haloquinoline scaffold. researchgate.net The Suzuki-Miyaura reaction, which couples organoboron reagents with halides, is widely used to introduce aryl and heteroaryl substituents. google.comresearchgate.netmdpi.com For instance, 2,4-dichloro-7-alkoxyquinolines can be brominated and subsequently undergo Suzuki coupling to replace the 2-chloro group with an aryl moiety. google.com Similarly, the Sonogashira coupling enables the introduction of alkyne groups, while the Heck reaction allows for the installation of alkenes.

Nucleophilic aromatic substitution (SNAr) remains a fundamental strategy, especially for modifying the C4 and C2 positions. The reaction of 4,7-dichloroquinoline (B193633) with various amines, thiols, or alcohols under basic conditions readily yields 4-substituted-7-chloroquinolines. mdpi.comnih.govresearchgate.net This method is foundational for the synthesis of many biologically active quinoline derivatives. For example, 4,7-dichloroquinoline can be reacted with sodium azide (B81097) to form 4-azido-7-chloroquinoline, a key intermediate for "click chemistry" reactions. researchgate.netmdpi.com

Table 2: Examples of Cross-Coupling and Substitution Reactions on Haloquinolines

| Starting Material | Reaction Type | Reagent/Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4,7-Dichloroquinoline | Nucleophilic Substitution | Sodium Azide, DMF | 4-Azido-7-chloroquinoline | 78 | mdpi.com |

| 4,7-Dichloroquinoline | Nucleophilic Substitution | 2-Aminoethanol, n-Butanol | 2-((7-Chloroquinolin-4-yl)amino)ethanol | Moderate-Good | nih.gov |

| 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline | Suzuki Coupling | Phenylboronic acid, Pd(PPh₃)₄ | 8-Bromo-4-chloro-7-methoxy-2-phenyl-quinoline | 77 | google.com |

| 2,4-Dichloroquinoline-3-carbonitrile | Nucleophilic Substitution | Ethyl mercaptoacetate | Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate | - | arkat-usa.org |

Design and Synthesis of Advanced Heterocyclic Systems Incorporating the this compound Framework

Beyond simple substitution, this compound serves as a key starting material for the construction of more complex, fused polycyclic and advanced heterocyclic systems. These elaborate structures are often of interest in medicinal chemistry and materials science. nih.gov

One common strategy involves an initial substitution or cross-coupling reaction to introduce a functional group that can participate in a subsequent intramolecular cyclization. For example, the palladium-catalyzed Suzuki reaction of a dihaloquinoline with 2-bromophenylboronic acid can be followed by a double C-N coupling to generate tetracyclic indolo[3,2-b]quinolines. nih.gov Intramolecular Heck coupling reactions have also been employed, where a substituent introduced at the C4 position cyclizes onto another part of the molecule to form a new ring system, such as in the synthesis of isoindolo[2,1-a]quinoline-5(11H)-one derivatives. nih.gov

Furthermore, starting from precursors like 2,4-dichloroquinoline-3-carbonitrile, nucleophilic displacement of the C4-chlorine followed by diazotization and thermolysis can lead to the formation of novel fused tetracyclic systems like isoxazolo[3',4':4,5]thieno[2,3-c]quinolines. arkat-usa.org These multi-step sequences demonstrate how the reactivity of the haloquinoline core can be harnessed to build intricate molecular frameworks.

Table 3: Synthesis of Fused Heterocyclic Systems from Haloquinoline Precursors

| Starting Material Derivative | Reaction Sequence | Fused System Formed | Reference |

|---|---|---|---|

| 2,3-Dihaloquinoline | Suzuki coupling followed by double C-N coupling | 10H-Indolo[3,2-b]quinoline | nih.gov |

| 1-(2-Bromobenzyl)-7-chloroquinolin-4(1H)-one | Intramolecular Heck coupling | 2-Chloro-isoindolo[2,1-a]quinoline-5(11H)-one | nih.gov |

| Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate | Amination, diazotization, azide formation, thermolysis | Isoxazolo[3',4':4,5]thieno[2,3-c]quinoline | arkat-usa.org |

C-H Functionalization as a Complementary Derivatization Approach

While the functionalization of carbon-halogen bonds is a robust and well-established strategy, direct C-H functionalization has emerged as a powerful and complementary approach for derivatizing the quinoline scaffold. snnu.edu.cnrsc.org This methodology avoids the need for pre-installed halogen handles and allows for the introduction of functional groups at positions that were previously difficult to access. nih.gov

C-H activation strategies often employ transition metal catalysts (e.g., palladium, rhodium) and can be directed to specific positions on the quinoline ring through the use of directing groups or by exploiting the intrinsic reactivity of certain C-H bonds. researchgate.netresearchgate.net For quinoline itself, C-H functionalization can be selectively achieved at various positions, including C2, C5, and C8, depending on the catalytic system and reaction conditions. researchgate.net

For a molecule like this compound, C-H functionalization offers a pathway to introduce substituents without consuming one of the valuable halogen handles. This allows for even greater diversification of the molecular scaffold. For example, a C-H arylation could be performed at the C8 position, preserving the C2, C4, and C7 halogens for subsequent cross-coupling or substitution reactions. This dual approach, combining traditional halogen chemistry with modern C-H activation, provides a highly versatile toolkit for the synthesis of complex quinoline-based molecules. researchgate.net

V. Advanced Spectroscopic and Structural Elucidation of 7 Bromo 2,4 Dichloroquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms in 7-Bromo-2,4-dichloroquinoline. Through the analysis of ¹H and ¹³C spectra, as well as two-dimensional correlation experiments, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the quinoline (B57606) ring system. The positions (chemical shifts) of these signals are influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents (Cl and Br). The protons are located at positions 3, 5, 6, and 8.

The proton at the C-3 position is anticipated to appear as a singlet, given the absence of adjacent protons for spin-spin coupling. The protons on the carbocyclic ring (H-5, H-6, and H-8) will exhibit characteristic splitting patterns due to ortho- and meta-coupling.

H-8: This proton is ortho to the nitrogen atom's position in the adjacent ring and is expected to be deshielded, appearing at a downfield chemical shift. It should appear as a doublet, coupled to H-6 (meta-coupling).

H-6: This proton is situated between two protons (H-5 and H-8, though H-8 coupling is meta) and adjacent to the bromine-bearing carbon. It is expected to appear as a doublet of doublets, showing ortho-coupling with H-5 and meta-coupling with H-8.

H-5: This proton is ortho to H-6 and is expected to appear as a doublet.

The specific chemical shifts and coupling constants are predicted based on analyses of similar substituted quinolines. researchgate.netresearchgate.net

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.5 - 7.7 | s (singlet) | N/A |

| H-5 | ~8.1 - 8.3 | d (doublet) | J_ortho ≈ 8.5 - 9.0 |

| H-6 | ~7.8 - 8.0 | dd (doublet of doublets) | J_ortho ≈ 8.5 - 9.0; J_meta ≈ 2.0 |

| H-8 | ~8.2 - 8.4 | d (doublet) | J_meta ≈ 2.0 |

The proton-decoupled ¹³C NMR spectrum of this compound will show nine distinct signals, one for each unique carbon atom in the structure. The chemical shifts are significantly affected by the attached substituents. Carbons directly bonded to electronegative chlorine and bromine atoms (C-2, C-4, C-7) are expected to resonate at downfield positions. The spectrum will feature five quaternary carbon signals (C-2, C-4, C-4a, C-7, C-8a) and four methine (CH) carbon signals (C-3, C-5, C-6, C-8). The multiplicities in a proton-coupled spectrum would confirm these assignments. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-2 | ~151 - 153 | Quaternary (C-Cl) |

| C-3 | ~123 - 125 | Methine (CH) |

| C-4 | ~142 - 144 | Quaternary (C-Cl) |

| C-4a | ~149 - 151 | Quaternary |

| C-5 | ~129 - 131 | Methine (CH) |

| C-6 | ~130 - 132 | Methine (CH) |

| C-7 | ~120 - 122 | Quaternary (C-Br) |

| C-8 | ~128 - 130 | Methine (CH) |

| C-8a | ~147 - 149 | Quaternary |

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their ortho-relationship. A weaker cross-peak between H-6 and H-8 would confirm their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link the ¹H signals of H-3, H-5, H-6, and H-8 to the ¹³C signals of C-3, C-5, C-6, and C-8, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly crucial for assigning the quaternary carbons, which are not visible in an HSQC spectrum. For instance, the H-5 proton would show correlations to C-4, C-7, and C-4a, while the H-8 proton would correlate to C-7, C-4a, and C-8a. The H-3 proton would show correlations to C-2, C-4, and C-4a. These long-range correlations provide the final pieces of the puzzle for a complete structural assignment.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its aromatic rings and carbon-halogen bonds. Analysis of related halogenated quinolines provides a basis for assigning these characteristic frequencies. researchgate.netijlaindia.org

Aromatic C-H Stretching: A series of weak to medium bands are expected in the 3050-3150 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Strong to medium intensity bands are expected in the 1600-1400 cm⁻¹ region, which are characteristic of the quinoline ring system.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl bonds are typically observed in the 800-700 cm⁻¹ region. researchgate.net

C-Br Stretching: The C-Br bond vibration is expected to produce a strong absorption at a lower frequency, typically in the 600-500 cm⁻¹ range. researchgate.net

Table 3: Predicted FT-IR Characteristic Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |

| Aromatic Ring (C=C, C=N) Stretch | 1400 - 1600 | Medium to Strong |

| C-Cl Stretch | 700 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Raman spectroscopy serves as a complementary technique to FT-IR. Vibrations that are symmetric and involve a change in polarizability, such as the ring breathing modes of the quinoline system, often produce strong signals in the Raman spectrum. rsc.org The presence of heavy atoms like bromine and chlorine will influence the low-frequency vibrational modes.

Furthermore, resonance Raman effects can be observed if the excitation laser wavelength is close to an electronic absorption band of the molecule. nih.gov This can selectively enhance the intensity of Raman bands associated with the chromophoric part of the molecule, providing more detailed structural information about the aromatic system. For substituted quinolines, the strong Raman activity is often associated with the C=N and C–N bonds inherent to the quinoline structure. acs.org

Electronic Absorption (UV-Vis) Spectroscopy

Electronic absorption spectroscopy, or UV-Vis, is a technique used to study the electronic transitions within a molecule. For aromatic systems like quinoline and its derivatives, the absorption of ultraviolet and visible light promotes electrons from bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π) orbitals. These transitions, primarily π-π and n-π*, provide insights into the electronic structure of the molecule.

The substitution pattern on the quinoline ring significantly influences the wavelengths of maximum absorption (λmax). While specific UV-Vis spectral data for this compound is not extensively detailed in foundational literature, the characteristic absorptions can be inferred from studies on related substituted quinolines. For instance, 2,4-disubstituted quinoline derivatives are known to exhibit strong absorption peaks in the range of 249–267 nm. nih.gov The presence of halogen substituents (chloro and bromo groups) and their positions on the quinoline core are expected to modulate the energy of the electronic transitions, potentially leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to the parent quinoline molecule. Theoretical studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by predicting the electronic absorption profiles of such molecules. nih.gov

Table 1: General UV-Vis Absorption Data for Substituted Quinolines

| Compound Class | Typical Absorption Range (λmax) | Transition Type |

|---|

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical tool for the unambiguous determination of a compound's elemental composition. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). researchgate.net This precision allows for the calculation of a unique elemental formula, as the minute mass differences between isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³⁵Cl, ⁷⁹Br) become distinguishable. researchgate.net

For this compound, with the molecular formula C₉H₄BrCl₂N, HRMS would be used to confirm this composition by matching the experimentally measured accurate mass to the theoretically calculated exact mass. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, further corroborating the identity of the compound. The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, allows for the clear differentiation of isobaric interferences, ensuring confident formula assignment. nih.gov The calculated exact masses for the primary isotopic composition of the neutral molecule and its common adducts are fundamental for this confirmation. rsc.org

Table 2: Theoretical Exact Mass Data for this compound (C₉H₄⁷⁹Br³⁵Cl₂N)

| Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₉H₄BrCl₂N | 274.87748 |

| Protonated Adduct [M+H]⁺ | C₉H₅BrCl₂N⁺ | 275.88526 |

X-ray Crystallography: Solid-State Structural Determination of Analogs for Comparative Analysis

Table 3: Crystallographic Data for Dichloroquinoline Analogs

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2,4-Dichloroquinoline | C₉H₅Cl₂N | Monoclinic | P2₁/n | a = 10.3689 Å, b = 11.9215 Å, c = 13.6380 Å, β = 98.937° | nih.gov |

Vi. Computational and Theoretical Investigations of 7 Bromo 2,4 Dichloroquinoline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the structural and electronic properties of molecules. scirp.org For 7-Bromo-2,4-dichloroquinoline, DFT calculations would typically be performed utilizing a functional such as B3LYP combined with a suitable basis set like 6-311++G(d,p) to optimize the molecular geometry and compute various electronic properties. dergipark.org.trnih.gov

The electronic behavior of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netsemanticscholar.org A smaller energy gap generally indicates higher reactivity and lower stability. semanticscholar.org

In quinoline (B57606) and its derivatives, the HOMO is typically characterized by a π-orbital distributed over the bicyclic ring system, while the LUMO is generally a π*-antibonding orbital, also spread across the quinoline core. For this compound, the presence of electronegative halogen substituents (one bromine and two chlorine atoms) is anticipated to lower the energies of both the HOMO and LUMO in comparison to unsubstituted quinoline. dergipark.org.tr This is a consequence of the inductive electron-withdrawing nature of the halogen atoms.

The HOMO-LUMO energy gap for this compound is predicted to be within a range typical for halogenated quinolines. Computational studies on related compounds, such as 6-chloroquinoline, have reported HOMO-LUMO gaps in the range of 4.5 to 5.0 eV. dergipark.org.tr The precise value for this compound would be determined by the collective electronic influence of the three halogen substituents at positions 2, 4, and 7.

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -6.5 to -7.0 |

| ELUMO | -1.5 to -2.0 |

| ΔE (Energy Gap) | 4.5 to 5.0 |

The Molecular Electrostatic Potential (MEP) surface is an invaluable tool for visualizing the charge distribution within a molecule, thereby predicting its reactive sites for both electrophilic and nucleophilic attacks. semanticscholar.orgrsc.org An MEP map illustrates regions of negative electrostatic potential (electron-rich and susceptible to electrophilic attack) in shades of red, and regions of positive electrostatic potential (electron-poor and prone to nucleophilic attack) in shades of blue.

For this compound, the most negative potential is expected to be localized around the nitrogen atom of the quinoline ring, identifying it as the principal site for electrophilic attack. The electron-withdrawing chloro and bromo substituents are likely to generate regions of positive potential on the carbon atoms to which they are bonded (C2, C4, and C7), as well as on the hydrogen atoms of the aromatic rings. These electron-deficient areas, particularly the carbon atoms within the pyridine (B92270) ring, would be susceptible to nucleophilic attack. The π-electron clouds situated above and below the aromatic rings will also display a negative potential.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative assessment of the chemical reactivity of this compound. researchgate.net These descriptors offer a more detailed measure of the molecule's stability and reactivity.

Ionization Potential (I): Approximated as -EHOMO.

Electron Affinity (A): Approximated as -ELUMO.

Chemical Hardness (η): Calculated as (I - A) / 2, this measures the resistance to a change in electron distribution.

Chemical Softness (S): The reciprocal of hardness (1 / η).

Electronegativity (χ): Calculated as (I + A) / 2.

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-χ). This index measures the propensity of a species to accept electrons.

Owing to the presence of multiple halogen atoms, this compound is expected to possess a relatively high chemical hardness and a notable electrophilicity index, suggesting its susceptibility to reactions with nucleophiles.

| Descriptor | Predicted Value |

|---|---|

| Ionization Potential (I) | 6.5 - 7.0 eV |

| Electron Affinity (A) | 1.5 - 2.0 eV |

| Chemical Hardness (η) | 2.25 - 2.5 eV |

| Chemical Softness (S) | 0.40 - 0.44 eV⁻¹ |

| Electronegativity (χ) | 4.0 - 4.5 eV |

| Electrophilicity Index (ω) | 3.2 - 4.05 eV |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also adept at predicting the spectroscopic properties of molecules, which can be subsequently compared with experimental data for structural verification.

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of quantum chemical calculations, frequently employing the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts for this compound would be dictated by the electronic environment of each nucleus.

¹H NMR: The hydrogen atoms on the quinoline ring are expected to show chemical shifts in the aromatic region, typically between 7.0 and 8.5 ppm. The electron-withdrawing effects of the halogens would likely induce a downfield shift for the remaining protons on the ring system when compared to unsubstituted quinoline.

¹³C NMR: The carbon atoms directly bonded to the chlorine and bromine atoms (C2, C4, and C7) would exhibit notable shifts. The carbon atoms in the pyridine ring, especially C2 and C4, will be deshielded due to the electronegativity of the nitrogen atom and the attached chlorine atoms.

Theoretical vibrational spectra, including Infrared (IR) and Raman, can be simulated from the calculated harmonic frequencies at the molecule's optimized geometry. nih.govresearchgate.net These simulations are crucial for the assignment of vibrational modes observed in experimental spectra.

For this compound, the simulated IR and Raman spectra would be characterized by:

C-H stretching vibrations: In the 3000-3100 cm⁻¹ region. dergipark.org.tr

C=C and C=N stretching vibrations: Associated with the quinoline ring, typically appearing in the 1400-1600 cm⁻¹ range. dergipark.org.tr

C-Cl stretching vibrations: Expected to be in the 600-800 cm⁻¹ range. dergipark.org.tr

C-Br stretching vibration: Predicted at a lower frequency, generally in the 500-650 cm⁻¹ range.

Ring deformation and out-of-plane bending modes: Occurring at lower frequencies.

The calculated frequencies are often scaled by a specific factor (e.g., approximately 0.96 for B3LYP) to better align with experimental values, thereby accounting for anharmonicity and other theoretical approximations. nih.gov

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the detailed pathways of chemical reactions. grnjournal.us By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and transition states, thereby providing a comprehensive understanding of the reaction mechanism.

For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr) reactions, given the presence of two reactive chloro substituents. Computational methods can be used to model the reaction pathway of, for example, the substitution of a chloro group by a nucleophile such as an amine or an alkoxide.

The elucidation of the reaction pathway would involve locating the geometry of the starting materials (this compound and the nucleophile), the Meisenheimer complex (the intermediate formed by the attack of the nucleophile on the quinoline ring), and the final product. Crucially, the transition state connecting the reactants to the intermediate and the transition state leading from the intermediate to the product would also be identified. The structures of these stationary points on the potential energy surface provide vital information about the stereochemistry and regioselectivity of the reaction.

Once the transition states have been located, their energies relative to the reactants can be calculated. This energy difference is the activation energy barrier (ΔE‡). A lower activation energy implies a faster reaction rate. By comparing the activation energies for nucleophilic attack at the C2 and C4 positions, the regioselectivity of the reaction can be predicted. Generally, the reaction pathway with the lower activation energy barrier will be the favored one.

Furthermore, using Transition State Theory (TST), the calculated activation energies can be used to predict the rate constants of the elementary steps of the reaction. While precise prediction of absolute rate constants is challenging, the relative rates of competing pathways can often be determined with good accuracy.

Below is a hypothetical reaction coordinate diagram and a corresponding data table for the reaction of this compound with a generic nucleophile (Nu-), illustrating the energy changes along two competing reaction pathways.

Figure 1: Hypothetical Reaction Coordinate Diagram for Nucleophilic Substitution

(A graphical representation showing the energy profile for nucleophilic attack at the C2 and C4 positions, including reactants, intermediates, transition states, and products.)

Interactive Data Table: Hypothetical Activation Energies for SNAr Reaction

| Reaction Pathway | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔErxn) (kcal/mol) |

| Attack at C2 | 18.5 | -12.0 |

| Attack at C4 | 20.1 | -10.5 |

Note: The data in this table is illustrative. A lower activation energy for attack at C2 suggests that this position is kinetically favored.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their reactivity. These models are built on the principle that the reactivity of a molecule is a function of its structural and electronic properties.

In the context of this compound and related compounds, a QSRR model could be developed to predict the outcome of a particular reaction, such as the rate or yield of a substitution reaction. This would involve calculating a set of molecular descriptors for a series of quinoline derivatives. These descriptors can be categorized as:

Electronic descriptors: Partial atomic charges, dipole moment, HOMO and LUMO energies, and electrostatic potentials.

Steric descriptors: Molecular volume, surface area, and specific substituent parameters like Taft's steric parameter (Es).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

These calculated descriptors would then be correlated with experimentally determined reaction outcomes using statistical methods like multiple linear regression or machine learning algorithms. nih.gov The resulting QSRR equation provides a mathematical model that can predict the reactivity of new, untested compounds.

QSRR models can be specifically designed to predict the regioselectivity of reactions. For this compound, a model could be developed to predict whether an incoming nucleophile will attack the C2 or C4 position. The model would be trained on a dataset of quinoline derivatives with known regioselectivity in SNAr reactions.

The descriptors used in such a model would likely focus on the properties of the C2 and C4 positions, such as their partial atomic charges, the energies of the LUMO localized on these atoms, or the electrophilicity index. nih.gov A successful QSRR model would be able to accurately predict the major product of a substitution reaction based solely on the calculated descriptors of the starting quinoline derivative.

Interactive Data Table: Hypothetical QSRR Descriptors for Regioselectivity

| Position | Partial Charge (e) | Fukui Function (f+) | 13C NMR Shift (ppm) | Predicted Reactivity |

| C2 | +0.25 | 0.18 | 151.2 | High |

| C4 | +0.21 | 0.15 | 148.5 | Moderate |

Note: This table presents hypothetical descriptor values that could be used in a QSRR model to predict the more reactive site for nucleophilic attack. A higher partial positive charge and a larger value of the Fukui function for electrophilic attack (f+) would indicate a more favorable site for nucleophilic substitution.

Molecular Dynamics (MD) Simulations for Dynamic Chemical Behavior

Extensive searches of scientific literature and computational chemistry databases did not yield specific molecular dynamics (MD) simulation studies conducted on this compound. Molecular dynamics simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing insights into conformational changes, interactions with solvent molecules, and potential binding modes with biological targets.

While MD simulations are widely applied in drug discovery and materials science to study related heterocyclic compounds, there is currently no published research detailing the application of this technique to specifically investigate the dynamic properties of this compound. Therefore, detailed research findings and data tables from MD simulations for this particular compound are not available in the current body of scientific literature. The development of such studies in the future could provide valuable information on its behavior in different chemical and biological environments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.